molecular formula C24H32N2O4 B5115637 N,N'-butane-1,4-diylbis(2-phenoxybutanamide)

N,N'-butane-1,4-diylbis(2-phenoxybutanamide)

Cat. No.: B5115637
M. Wt: 412.5 g/mol
InChI Key: AUWGVQFVPINIFI-UHFFFAOYSA-N
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Description

N,N’-butane-1,4-diylbis(2-phenoxybutanamide) is a synthetic organic compound characterized by its unique structure, which includes two phenoxybutanamide groups connected by a butane-1,4-diyl linker

Properties

IUPAC Name

2-phenoxy-N-[4-(2-phenoxybutanoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-21(29-19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)30-20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGVQFVPINIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-butane-1,4-diylbis(2-phenoxybutanamide) typically involves the reaction of butane-1,4-diamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’-butane-1,4-diylbis(2-phenoxybutanamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include large-scale crystallization and filtration techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-butane-1,4-diylbis(2-phenoxybutanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-butane-1,4-diylbis(2-phenoxybutanamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-butane-1,4-diylbis(2-phenoxybutanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-butane-1,4-diylbis(2-phenoxybutanamide) is unique due to its specific combination of phenoxybutanamide groups and the butane-1,4-diyl linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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